molecular formula C26H25N3OS B3037975 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine CAS No. 685108-06-9

1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B3037975
CAS No.: 685108-06-9
M. Wt: 427.6 g/mol
InChI Key: OEDJIRBXZBSATQ-UHFFFAOYSA-N
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Description

1-(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a biphenyl group, a thiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Biphenyl-Thiazole Intermediate: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a thiazole boronic acid under palladium-catalyzed conditions.

    Introduction of the Piperazine Moiety: The intermediate can then be reacted with 4-(4-methoxyphenyl)piperazine under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could yield cyclohexyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The biphenyl and thiazole rings could facilitate binding to hydrophobic pockets, while the piperazine moiety might interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-[1,1’-Biphenyl]-4-yl)-4-(4-chlorophenyl)piperazine
  • 1-(4-[1,1’-Biphenyl]-4-yl)-4-(4-nitrophenyl)piperazine

Uniqueness

1-(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine is unique due to the presence of the thiazole ring, which can impart distinct electronic and steric properties, potentially leading to unique biological activities compared to its analogs.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(4-phenylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3OS/c1-30-24-13-11-23(12-14-24)28-15-17-29(18-16-28)26-27-25(19-31-26)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14,19H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDJIRBXZBSATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158887
Record name 1-(4-[1,1′-Biphenyl]-4-yl-2-thiazolyl)-4-(4-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685108-06-9
Record name 1-(4-[1,1′-Biphenyl]-4-yl-2-thiazolyl)-4-(4-methoxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685108-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-[1,1′-Biphenyl]-4-yl-2-thiazolyl)-4-(4-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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